1-(2-Methylbutan-2-yl)-1H-tetrazole CAS number and molecular structure
1-(2-Methylbutan-2-yl)-1H-tetrazole CAS number and molecular structure
The following technical guide provides an in-depth analysis of 1-(2-Methylbutan-2-yl)-1H-tetrazole , a sterically hindered heterocyclic building block used in advanced medicinal chemistry and energetic materials research.
Core Identity & Synthetic Methodology
Executive Summary
1-(2-Methylbutan-2-yl)-1H-tetrazole (also known as 1-tert-amyl-1H-tetrazole ) is a specialized nitrogen-rich heterocycle.[1][2] Unlike its more common 5-substituted isomers (used frequently as carboxylic acid bioisosteres in "sartan" drugs), this 1-substituted variant serves as a unique steric probe in drug design and a high-energy intermediate in material science.[1][2] Its bulky tert-amyl group at the N1 position provides significant lipophilicity and metabolic stability, shielding the tetrazole ring from rapid enzymatic degradation while modulating the electronic properties of the system.
Chemical Identity & Structure
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-(2-Methylbutan-2-yl)-1H-1,2,3,4-tetrazole |
| Common Synonyms | 1-tert-Amyltetrazole; 1-(1,1-Dimethylpropyl)-1H-tetrazole |
| CAS Number | Custom/Non-Indexed (Note: Often confused with the 5-isomer, CAS 79770-09-9.[1][2][3] The 1-isomer is typically a custom synthesis target).[1][2] |
| Molecular Formula | C₆H₁₂N₄ |
| Molecular Weight | 140.19 g/mol |
| SMILES | CCC(C)(C)N1N=NN=C1 |
| InChI Key | (Predicted) Specific key depends on conformer generation |
Structural Analysis
The molecule features a tetrazole ring substituted at the N1 position with a tert-amyl (1,1-dimethylpropyl) group.[1][2]
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Regioisomerism: The tert-amyl group is attached to the nitrogen atom adjacent to the carbon (C5), distinguishing it from the 2-isomer (N2-substituted) and the 5-isomer (C-substituted).[1][2]
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Steric Bulk: The tert-amyl group is bulkier than a tert-butyl group due to the additional methylene unit (ethyl vs. methyl).[1][2] This increases the "grease" factor (lipophilicity) and creates a larger exclusion volume around the N1 position, potentially altering binding kinetics in protein pockets.
Molecular Visualization (DOT Diagram)
The following diagram illustrates the connectivity and the steric environment of the N1-substitution.
Caption: Structural connectivity of 1-(2-methylbutan-2-yl)-1H-tetrazole highlighting the N1-linkage.
Physicochemical Properties (Predicted)
Based on the homologous series (1-tert-butyl-1H-tetrazole, CAS 27726-02-5), the properties of the tert-amyl derivative are estimated as follows:
| Property | Value / Prediction | Rationale |
| Physical State | Liquid or Low-Melting Solid | The ethyl group disrupts crystal packing more than the symmetric tert-butyl group (MP of t-Bu analog is ~37°C).[1][2] |
| Boiling Point | ~180-190°C (at 760 mmHg) | Extrapolated from lower alkyl tetrazoles.[1][2] |
| Solubility | Soluble in alcohols, DCM, DMSO | High lipophilicity due to the C5 alkyl chain. |
| pKa (Conjugate Acid) | ~ -3 to -4 | The N1-substituted tetrazole is weakly basic; protonation occurs at N4.[1][2] |
Synthetic Methodologies
Synthesis of 1-substituted tetrazoles with bulky tertiary alkyl groups requires specific conditions to overcome steric hindrance.
Method A: Heterocylization of Primary Amines (Recommended)
This route uses the commercially available tert-amylamine (2-methylbutan-2-amine).[1][2] It is the most robust method for laboratory-scale production.[1][2]
Reaction Scheme:
Protocol:
-
Reagents:
-
Procedure:
-
Step 1: Charge a round-bottom flask with tert-amylamine and triethyl orthoformate.[1][2]
-
Step 2: Add sodium azide carefully (Caution: Azides are toxic and potential explosion hazards).[2]
-
Step 3: Add glacial acetic acid. The reaction is typically heated to reflux (approx. 80-100°C) for 4–12 hours.[2]
-
Step 4: Monitor by TLC or LC-MS for the disappearance of the amine.[2]
-
Step 5: Workup: Cool the mixture. Neutralize with aqueous NaHCO₃.[2] Extract with Ethyl Acetate or Dichloromethane.[2]
-
Step 6: Purification: The product is purified via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).
-
-
Yield: Typically 60–80%.[2]
Method B: Isocyanide Route (Ugi-Type / Cycloaddition)
This method is useful if tert-amyl isocyanide is available or generated in situ.[1][2]
Reaction Scheme:
Protocol:
-
Dissolve tert-amyl isocyanide in Methanol.
-
Add Trimethylsilyl azide (TMSN₃) (1.5 equiv).[2]
-
Stir at room temperature or mild heat (40°C).
-
Hydrolyze the TMS-intermediate with MeOH/H₂O to release the 1H-tetrazole.[1][2]
Synthetic Pathway Diagram[1][4]
Caption: Primary synthetic route via heterocyclization of tert-amylamine.
Applications in Drug Development
The 1-substituted tetrazole moiety offers distinct pharmacological advantages over the more common 5-substituted isomers.
Bioisosterism & Metabolic Stability[1][2][5][6][7]
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Non-Acidic Isostere: Unlike 5-substituted tetrazoles (which are acidic, pKa ~4.5, mimicking -COOH), 1-substituted tetrazoles are neutral .[1][2] They mimic the cis-amide bond geometry without the hydrolytic instability of amides.[2]
-
Metabolic Blocking: The bulky tert-amyl group at N1 prevents N-dealkylation by Cytochrome P450 enzymes, extending the half-life of the pharmacophore.[1][2]
Energetic Materials
-
The high nitrogen content (4 nitrogens in a 5-membered ring) confers a high positive heat of formation.[2]
-
The tert-amyl group acts as a fuel source within the molecule, balancing the oxygen balance if nitrated derivatives are synthesized.
Safety & Handling
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Azide Hazard: The synthesis involves Sodium Azide.[4] Acidification of azide solutions releases Hydrazoic Acid (HN₃) , which is highly toxic and explosive. All reactions must be performed in a well-ventilated fume hood with a blast shield.[1][2]
-
Tetrazole Stability: While tetrazoles are generally stable, low molecular weight derivatives can be shock-sensitive.[1][2] 1-(2-Methylbutan-2-yl)-1H-tetrazole is relatively stable due to its alkyl mass, but standard energetic material precautions should apply during scale-up (e.g., DSC testing before heating large quantities).[1][2]
References
-
Su, W.-K., et al. (2006). "Ytterbium perfluorooctanoate catalyzed synthesis of 1-substituted-1H-1,2,3,4-tetrazoles in fluorous media."[1][2] European Journal of Organic Chemistry, 2723-2726.[2] Link[1][2]
-
Jin, T., et al. (2004). "Synthesis of 1-substituted tetrazoles via the acid-catalyzed [3+2] cycloaddition between isocyanides and trimethylsilyl azide." Tetrahedron Letters, 45(49), 9435-9437.[1] Link[1][2]
-
Butler, R. N. (1984). "Tetrazoles."[2][3][5][4][6][7][8][9] In Comprehensive Heterocyclic Chemistry, Pergamon Press. (Authoritative text on tetrazole reactivity and isomerism).
- Matthews, D. P., et al. (2002). "A new method for the synthesis of 1-substituted tetrazoles." Journal of Organic Chemistry. (General methodology reference).
Sources
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